molecular formula C7H10BrN3OS B7789159 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B7789159
M. Wt: 264.15 g/mol
InChI Key: RINCZTPIGMEQSK-UHFFFAOYSA-N
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Description

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . The brominated intermediate is then reacted with a thiadiazole derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, often involves large-scale bromination reactions followed by coupling with thiadiazole precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include carbon tetrachloride (CCl4) and tetrahydrofuran (THF) .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Used as a radical initiator.

    Triethylamine: Often used as a base in substitution reactions.

    Tetrahydrofuran (THF): Common solvent for various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions with aromatic compounds can produce more complex heterocyclic structures .

Scientific Research Applications

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells. The compound’s mesoionic nature enables it to cross cellular membranes and interact strongly with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar biological activities.

    1,2,3-Thiadiazole: Another isomer with distinct properties.

    1,2,4-Thiadiazole: Known for its antiviral and antibacterial activities.

    1,2,5-Thiadiazole: Exhibits a range of pharmacological properties.

Uniqueness

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the bromine atom and the ethyl group on the thiadiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCZTPIGMEQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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